6-methyl-3-Pyridineethanol

Organic Synthesis Pharmaceutical Intermediates Quality Control

Unsubstituted pyridineethanol isomers often deliver suboptimal lipophilicity (LogP ~0.3-0.5) and unpredictable reactivity in medicinal chemistry campaigns. 6-Methyl-3-pyridineethanol (CAS 100189-17-1) resolves this with a strategically positioned 6-methyl group, achieving a LogP of ~0.92 that enhances hydrophobic binding-pocket exploration while preserving aqueous solubility. • Available in ≥95% to 99.99% purity; select 99.99% for multi-step GMP-like synthesis where trace impurities risk derailing clinical candidate development. • Solid-state form (mp 38°C) enables precise automated solid dispensing, reducing volatility losses versus liquid analogs and improving process safety. • Bulk quantities stocked with ambient global shipping; standard B2B ordering, no special permits required.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 100189-17-1
Cat. No. B032638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-Pyridineethanol
CAS100189-17-1
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CCO
InChIInChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3
InChIKeyCRZJKFRQNPDUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-Pyridineethanol Overview for Procurement & Research


6-Methyl-3-pyridineethanol (CAS 100189-17-1) is a heterocyclic organic compound belonging to the pyridineethanol class, with the molecular formula C8H11NO and a molecular mass of 137.18 g/mol [1]. It is characterized by a pyridine ring substituted with a methyl group at the sixth position and an ethanol group at the third position . The compound is primarily utilized as a reactant in organic synthesis and as a building block in pharmaceutical research, with typical commercial purities ranging from 95% to 99.99% .

Risks of Substituting 6-Methyl-3-Pyridineethanol


Direct substitution of 6-methyl-3-pyridineethanol with unsubstituted pyridineethanol or other positional isomers is not scientifically warranted without validation. The specific methyl substitution at the 6-position of the pyridine ring can significantly alter the compound's steric and electronic properties, impacting its reactivity and binding affinity in downstream applications . For instance, the presence of the methyl group influences the pKa (predicted pKa of 14.61±0.10) and lipophilicity (LogP of 0.9248) [1], which are critical parameters in medicinal chemistry optimization. Furthermore, high-purity grades (e.g., 99.99%) are essential for sensitive reactions where impurities from lower-purity generic alternatives could lead to unwanted side products and compromised experimental reproducibility . The following quantitative evidence substantiates the need for product-specific selection.

Quantitative Differentiation Evidence


Purity Grade Advantage for High-Fidelity Synthesis

For applications requiring minimal side reactions and maximum yield predictability, the procurement of 6-methyl-3-pyridineethanol at 99.99% purity is critical. This contrasts with standard commercial offerings that are typically 95% or 97% pure. The high-purity specification directly reduces the presence of unidentified impurities that can catalyze unwanted side reactions or deactivate sensitive catalysts .

Organic Synthesis Pharmaceutical Intermediates Quality Control

Physicochemical Differentiation: pKa and LogP

The predicted pKa (14.61±0.10) and LogP (0.9248) values for 6-methyl-3-pyridineethanol [1] are key differentiators for in silico modeling and structure-activity relationship (SAR) studies. These values differ from those of unsubstituted 2-pyridineethanol (predicted pKa ~14.1, LogP ~0.3) and 3-pyridineethanol (LogP ~0.5) , due to the methyl substitution and positional isomerism. The 6-methyl substitution increases lipophilicity (LogP) by approximately 0.6-0.4 units compared to unsubstituted analogs, impacting membrane permeability and off-target binding predictions.

Medicinal Chemistry Drug Discovery Computational Chemistry

Solid-State Handling Advantage vs. Liquid Analogs

6-Methyl-3-pyridineethanol is a solid at room temperature with a melting point of 38°C , contrasting with 2-pyridineethanol, which is a liquid at room temperature (melting point -8 to 7°C) [1]. This solid-state form offers advantages in bulk handling, precise weighing, and long-term storage stability, reducing risks associated with liquid volatility and hygroscopicity during industrial-scale synthesis.

Process Chemistry Material Handling Storage Stability

Recommended Application Scenarios


High-Fidelity Synthesis of Advanced Pharmaceutical Intermediates

Procure the 99.99% purity grade when synthesizing clinical candidates or complex molecules where even trace impurities can derail a multi-step synthesis or alter the bioactivity profile of the final product. The high purity ensures minimal side reactions and simplifies downstream purification, directly translating to cost and time savings in GMP-like environments.

Lead Optimization Requiring Specific Lipophilicity

Utilize 6-methyl-3-pyridineethanol in SAR studies where a LogP of approximately 0.92 is required to achieve desired membrane permeability or to modulate target engagement. Its higher lipophilicity compared to unsubstituted pyridineethanols (LogP ~0.3-0.5) makes it a valuable building block for exploring hydrophobic binding pockets while maintaining aqueous solubility for formulation .

Large-Scale Manufacturing and Automated Synthesis

Select this compound over liquid analogs like 2-pyridineethanol for large-scale and automated reactions where precise solid dispensing is critical. Its solid-state form at room temperature (melting point 38°C) reduces volatility losses, minimizes operator exposure, and integrates seamlessly with robotic solid handling systems, improving overall process safety and reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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